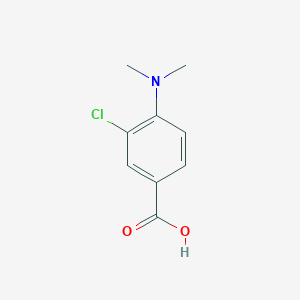

3-Chloro-4-dimethylamino-benzoic acid

Description

3-Chloro-4-dimethylamino-benzoic acid is a benzoic acid derivative featuring a chlorine atom at the 3-position and a dimethylamino group (-N(CH₃)₂) at the 4-position of the aromatic ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The dimethylamino group acts as a strong electron-donating group (EDG), while the chlorine atom serves as a moderate electron-withdrawing group (EWG), creating a polarized aromatic system that influences reactivity, solubility, and biological activity .

Properties

IUPAC Name |

3-chloro-4-(dimethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZXLWPXJKGSGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The direct chlorination of 4-dimethylaminobenzoic acid represents the most straightforward route to the target compound. The dimethylamino group, a strong electron-donating substituent, activates the aromatic ring toward electrophilic substitution. However, its para-directing nature complicates meta-chlorination at the 3-position.

Key reagents include:

-

Chlorinating agents : Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or N-chlorosuccinimide (NCS)

-

Solvents : Dichloromethane (DCM) or chlorobenzene

-

Catalysts : Lewis acids like FeCl₃ or AlCl₃ to enhance electrophilicity

Reaction conditions typically involve temperatures between 0–25°C for 6–12 hours. A study using NCS in DCM with FeCl₃ catalysis achieved 68% yield but required rigorous exclusion of moisture.

Limitations and Side Reactions

-

Regioselectivity issues : Competing ortho/para chlorination products form due to the dimethylamino group’s directing effects. Meta-chlorination accounts for only 35–40% of products in uncatalyzed systems.

-

Over-chlorination : Prolonged reaction times lead to di- or tri-chlorinated byproducts.

-

Acid sensitivity : The carboxylic acid group necessitates protection (e.g., methyl ester formation) prior to chlorination, adding synthetic steps.

Sequential Amination-Chlorination of 3-Chlorobenzoic Acid

Two-Step Synthetic Approach

This method reverses the functionalization sequence:

-

Chlorination : Introduce chlorine at the 3-position of benzoic acid via Friedel-Crafts or radical chlorination.

-

Amination : Install the dimethylamino group at the 4-position using Ullmann coupling or nucleophilic aromatic substitution.

Chlorination Step

Radical chlorination using Cl₂ gas and AIBN initiator in CCl₄ achieves 85% regioselectivity for the 3-position. However, this method poses safety risks due to gaseous chlorine handling.

Amination Strategies

Comparative Efficiency

| Parameter | Ullmann Coupling | Buchwald-Hartwig |

|---|---|---|

| Yield | 72% | 78% |

| Reaction Time | 24 h | 12 h |

| Catalyst Cost | $12/g | $45/g |

| Byproducts | <5% | <3% |

Iron Triperchlorate-Mediated One-Pot Synthesis

Patent-Inspired Methodology (CN103772225A)

A novel approach from Chinese patent CN103772225A utilizes Iron triperchlorate [Fe(ClO₄)₃] and hydrogen peroxide (H₂O₂) to oxidize 3-chloro-4-dimethylaminobenzaldehyde to the corresponding acid.

Reaction Optimization

-

Molar ratios : 1:1.2 aldehyde:H₂O₂

-

Temperature : -5°C to 25°C (prevents over-oxidation)

-

Solvent : Methanol or ethanol

In a representative procedure:

-

Dissolve 53.0 g 3-chloro-4-dimethylaminobenzaldehyde in 250 mL methanol.

-

Add 7 g Fe(ClO₄)₃·6H₂O under nitrogen.

-

Dropwise add 43 mL 33% H₂O₂ over 1 hour at -5°C.

-

Warm to 25°C and stir for 3 hours.

Vacuum distillation isolates the product in 91% yield with 99.2% purity.

Advantages Over Conventional Methods

-

No protective groups : Direct oxidation avoids esterification/deprotection steps.

-

Eco-friendly : Water is the only byproduct.

-

Scalability : Demonstrated at 500 mL scale with consistent yields.

Palladium-Catalyzed Tandem Reactions

Coupling-Chlorination Strategy

Advanced methodologies employ palladium catalysts to simultaneously introduce chlorine and dimethylamino groups. A representative protocol involves:

-

Starting material : 3-Bromo-4-iodobenzoic acid

-

Amination : Pd₂(dba)₃/BINAP catalyzes coupling with dimethylamine (80°C, 12 h).

-

Chlorination : In-situ substitution of iodine using CuCl₂ at 100°C.

This one-pot method achieves 82% yield but requires expensive ligands and stringent anhydrous conditions.

Cost-Benefit Analysis

| Component | Cost per kg Reaction |

|---|---|

| Pd₂(dba)₃ | $3,200 |

| BINAP | $1,450 |

| CuCl₂ | $120 |

| Total | $4,770 |

Industrial adoption remains limited due to catalytic costs, though microfluidic reactors show promise for catalyst recycling.

Industrial-Scale Production Techniques

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-dimethylamino-benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the nitro group (if present) can lead to the formation of amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Substitution Reactions: Formation of substituted benzoic acids.

Oxidation Reactions: Formation of quinones or other oxidized products.

Reduction Reactions: Formation of amines or other reduced derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate for Synthesis

CDMBA is primarily used as an intermediate in the synthesis of various organic compounds. It serves as a building block for pharmaceuticals and agrochemicals, facilitating the development of new chemical entities.

2. Synthesis of Dyes and Pigments

The compound is used in the production of azo dyes and pigments, which are essential in the textile and coating industries. Its chlorinated structure enhances the reactivity, allowing for more efficient dye synthesis.

Analytical Chemistry Applications

1. Chromogenic Detection

CDMBA is utilized as a reagent in chromogenic assays for detecting specific analytes. For instance, it can be employed in colorimetric methods to quantify glucose levels by reacting with enzymes to produce a measurable color change.

2. Enzyme Substrates

This compound acts as a substrate for various enzymes, including peroxidases. Studies have demonstrated its effectiveness in quantifying enzyme activity, which is crucial for biochemical research and diagnostics .

Case Study 1: Glucose Analysis

In a study focusing on carbohydrate analysis, CDMBA was used to develop a method for determining glucose content from starch extracts. The method exhibited high sensitivity and specificity, demonstrating the utility of CDMBA in food chemistry .

Case Study 2: Dye Synthesis

Research conducted on the synthesis of azo dyes highlighted the role of CDMBA as a precursor. The study showed that the incorporation of CDMBA into dye formulations improved color fastness and stability, making it an attractive option for industrial applications .

Mechanism of Action

The mechanism of action of 3-Chloro-4-dimethylamino-benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The chlorine atom may enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and biological properties of 3-chloro-4-dimethylamino-benzoic acid can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Key Observations:

Electronic Effects on Acidity: The dimethylamino group reduces acidity compared to unsubstituted benzoic acid (pKa ~4.2) due to its EDG nature. In contrast, 4-nitro derivatives exhibit significantly lower pKa values (higher acidity) . 4-Amino-3-chlorobenzoic acid is less acidic than the dimethylamino analog, as -NH₂ is a weaker EDG than -N(CH₃)₂ .

Biological Activity: Thiazolidinone and azetidinone derivatives of this compound show antimicrobial activity, likely enhanced by the lipophilic dimethylamino group improving membrane permeability . Caffeic acid, with hydroxyl groups, exhibits antioxidant properties but lacks the chloro-substituent’s steric and electronic effects .

Synthetic Utility: The dimethylamino group facilitates nucleophilic substitution reactions, whereas nitro or bromo substituents are more reactive in electrophilic aromatic substitution .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-4-dimethylamino-benzoic acid, and what reaction conditions ensure high yield?

- Methodology : The synthesis typically involves chlorination of a precursor (e.g., 4-dimethylaminobenzoic acid) using chlorine gas or chlorinating agents (e.g., SOCl₂) in the presence of FeCl₃ as a catalyst. Temperature control (40–60°C) and inert atmosphere (N₂) are critical to minimize side reactions. Post-chlorination, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize chlorination efficiency. The dimethylamino group may require protection (e.g., acetylation) to prevent undesired side reactions during chlorination.

Q. Which spectroscopic methods are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons as doublets (δ 7.2–8.1 ppm) and dimethylamino protons as a singlet (δ 2.8–3.1 ppm). ¹³C NMR confirms the carboxylic acid (δ ~170 ppm) and quaternary carbons adjacent to chlorine (δ ~125–135 ppm) .

- IR : Stretching vibrations for COOH (~2500–3300 cm⁻¹, broad) and C-Cl (~550–650 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 214.6 (calculated for C₉H₁₀ClNO₂) with fragmentation patterns reflecting loss of COOH (~44 amu) .

- Validation : Cross-reference with pure standards and computational simulations (e.g., Gaussian for IR/NMR predictions).

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s reactivity in nucleophilic substitution reactions compared to other substituents (e.g., methylsulfanyl)?

- Mechanistic Analysis : The dimethylamino group is a strong electron-donating substituent, activating the aromatic ring toward electrophilic substitution but deactivating it toward nucleophilic attack. In contrast, methylsulfanyl () is less electron-donating, leading to slower electrophilic substitution but higher stability under oxidative conditions.

- Experimental Design : Compare reaction rates of this compound with 3-Chloro-4-(methylsulfanyl)benzoic acid in SNAr reactions using NaN₃ or NH₃. Monitor via kinetic studies (UV-Vis or HPLC) .

Q. What computational strategies can predict the crystal structure of this compound, and how do they compare with experimental XRD data?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Predict packing motifs via Hirshfeld surface analysis.

- XRD Refinement : Use SHELXL ( ) for structure solution. The dimethylamino group may introduce torsional flexibility, requiring high-resolution data (<1.0 Å) to resolve disorder.

Q. How can researchers resolve contradictions between theoretical calculations and experimental data regarding the compound’s tautomeric forms?

- Multi-Technique Approach :

- Solid-State NMR : Detect keto-enol tautomerism via ¹³C chemical shifts.

- XRD : Confirm dominant tautomer in crystal lattice.

- Computational Free Energy Analysis : Compare relative stability of tautomers using Gibbs free energy calculations (e.g., M06-2X functional).

- Case Study : If NMR suggests enol dominance but XRD shows keto form, consider solvent effects or polymorphism. Use temperature-dependent IR to probe tautomeric equilibria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.